molecular formula C8H10FNO B1209305 4-(2-Aminoethyl)-2-fluorophenol CAS No. 404-84-2

4-(2-Aminoethyl)-2-fluorophenol

Cat. No. B1209305
CAS RN: 404-84-2
M. Wt: 155.17 g/mol
InChI Key: MBQWGRWJFUWYAA-UHFFFAOYSA-N
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Description

The compound “4-(2-Aminoethyl)morpholine” is a laboratory chemical . It’s also known by its synonyms “N-2-Aminoethylmorpholine” and "4-Morpholineethanamine" . It’s not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

The synthesis of “4-(2-aminoethyl)morpholine substituted cyclotriphosphazene” was carried out in the presence of Trimethylamine in THF . The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H and 13C NMR spectroscopies .


Chemical Reactions Analysis

“4-(2-Aminoethyl)morpholine” is used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk . Another compound, “4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)”, is an irreversible serine protease inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .

Safety And Hazards

“4-(2-Aminoethyl)morpholine” causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-(2-aminoethyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQWGRWJFUWYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960801
Record name 4-(2-Aminoethyl)-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-2-fluorophenol

CAS RN

404-84-2
Record name 4-(2-Aminoethyl)-2-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorodopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 82 was dissolved in 200 mL of 48% aqueous HBr and the mixture heated to reflux for 2 hours. The Solvent was removed by rotary evaporation. The residue was taken up in 100 mL of ethanol and the solvent again removed. This was repeated twice more to remove residual water. LC-MS showed the product was >90% pure had the expected M+H+ of 156.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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